28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide
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Overview
Description
TMC647055 (Choline salt) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. This enzyme is an RNA-dependent RNA polymerase responsible for viral replication, playing a crucial role in the hepatitis C virus life cycle. The hepatitis C virus is a major cause of chronic liver disease and acute hepatitis, which can ultimately lead to liver failure, cirrhosis, and hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TMC647055 involves the optimization of tetracyclic indole-based macrocycles. The process includes several steps of chemical reactions, such as cyclization and functional group modifications, to achieve the desired structure .
Industrial Production Methods: Industrial production of TMC647055 (Choline salt) involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically synthesized in solid form and stored at -20°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions: TMC647055 (Choline salt) primarily undergoes inhibition reactions with the hepatitis C virus NS5B polymerase. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The compound is used in RNA polymerase primer-dependent transcription assays to inhibit the hepatitis C virus NS5B polymerase. Common reagents include RNA primers and polymerase enzymes .
Major Products Formed: The major product formed from the reaction of TMC647055 with the hepatitis C virus NS5B polymerase is the inhibited enzyme complex, which prevents viral replication .
Scientific Research Applications
TMC647055 (Choline salt) has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of non-nucleoside inhibitors.
Biology: Employed in cellular assays to study the inhibition of hepatitis C virus replication.
Medicine: Investigated for its potential use in antiviral therapies for hepatitis C.
Industry: Utilized in the development of antiviral drugs and as a tool in pharmaceutical research
Mechanism of Action
TMC647055 (Choline salt) exerts its effects by binding to the hepatitis C virus NS5B polymerase, inhibiting its activity. This enzyme is responsible for the replication of the viral RNA genome. By inhibiting this enzyme, TMC647055 effectively prevents the replication of the hepatitis C virus, thereby reducing viral load and aiding in the treatment of hepatitis C infections .
Comparison with Similar Compounds
Sofosbuvir: Another inhibitor of the hepatitis C virus NS5B polymerase, but it is a nucleoside analog.
Dasabuvir: A non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase, similar to TMC647055.
Ledipasvir: An inhibitor of the hepatitis C virus NS5A protein, which is involved in viral replication and assembly
Uniqueness: TMC647055 (Choline salt) is unique due to its high selectivity and potency as a non-nucleoside inhibitor of the hepatitis C virus NS5B polymerase. It exhibits high-affinity interaction with the enzyme across multiple genotypes, making it a valuable tool in antiviral research and therapy .
Properties
Molecular Formula |
C37H53N5O8S |
---|---|
Molecular Weight |
727.9 g/mol |
IUPAC Name |
28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide |
InChI |
InChI=1S/C32H38N4O6S.C5H14NO.H2O/c1-34-13-15-42-16-14-35(2)43(39,40)33-31(37)22-9-11-27-28(19-22)36-20-24(32(34)38)17-23-18-25(41-3)10-12-26(23)30(36)29(27)21-7-5-4-6-8-21;1-6(2,3)4-5-7;/h9-12,17-19,21H,4-8,13-16,20H2,1-3H3,(H,33,37);7H,4-5H2,1-3H3;1H2/q;+1;/p-1 |
InChI Key |
PHHZAIOGANLKJD-UHFFFAOYSA-M |
SMILES |
CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |
Canonical SMILES |
CN1CCOCCN(S(=O)(=O)NC(=O)C2=CC3=C(C=C2)C(=C4N3CC(=CC5=C4C=CC(=C5)OC)C1=O)C6CCCCC6)C.C[N+](C)(C)CCO.[OH-] |
Synonyms |
TMC647055; TMC-647055; TMC 647055; |
Origin of Product |
United States |
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